Cas no 2097996-89-7 (Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate)

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a versatile intermediate in organic synthesis, particularly valuable for its functionalized triazole and carbamate groups. The 4-formyltriazole moiety offers a reactive aldehyde handle for further derivatization, enabling conjugation or scaffold diversification. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. This compound is useful in medicinal chemistry and materials science, where its bifunctional reactivity facilitates the construction of complex molecular architectures. Its well-defined reactivity profile and compatibility with standard synthetic protocols make it a practical choice for researchers developing novel heterocyclic compounds or peptidomimetics.
Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate structure
2097996-89-7 structure
Product name:Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
CAS No:2097996-89-7
MF:C11H18N4O3
Molecular Weight:254.285622119904
MDL:MFCD30004032
CID:5041166

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
    • tert-butyl N-[1-(4-formyltriazol-1-yl)propan-2-yl]carbamate
    • Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
    • MDL: MFCD30004032
    • インチ: 1S/C11H18N4O3/c1-8(12-10(17)18-11(2,3)4)5-15-6-9(7-16)13-14-15/h6-8H,5H2,1-4H3,(H,12,17)
    • InChIKey: NVFNIPZGMMVGBN-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)CN1C=C(C=O)N=N1)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 303
  • トポロジー分子極性表面積: 86.1
  • XLogP3: 0.6

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T309191-100mg
tert-butyl (1-(4-formyl-1h-1,2,3-triazol-1-yl)propan-2-yl)carbamate
2097996-89-7
100mg
$ 95.00 2022-06-02
TRC
T309191-1g
tert-butyl (1-(4-formyl-1h-1,2,3-triazol-1-yl)propan-2-yl)carbamate
2097996-89-7
1g
$ 570.00 2022-06-02
TRC
T309191-500mg
tert-butyl (1-(4-formyl-1h-1,2,3-triazol-1-yl)propan-2-yl)carbamate
2097996-89-7
500mg
$ 365.00 2022-06-02
Life Chemicals
F2157-0418-1g
"tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate"
2097996-89-7 95%+
1g
$580.0 2023-05-17
Life Chemicals
F2157-0418-10g
"tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate"
2097996-89-7 95%+
10g
$2675.0 2023-05-17
Life Chemicals
F2157-0418-0.5g
"tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate"
2097996-89-7 95%+
0.5g
$551.0 2023-05-17
Life Chemicals
F2157-0418-0.25g
"tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate"
2097996-89-7 95%+
0.25g
$523.0 2023-05-17
Life Chemicals
F2157-0418-5g
"tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate"
2097996-89-7 95%+
5g
$1909.0 2023-05-17
Life Chemicals
F2157-0418-2.5g
"tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate"
2097996-89-7 95%+
2.5g
$1267.0 2023-05-17

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate 関連文献

Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamateに関する追加情報

Comprehensive Overview of Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS No. 2097996-89-7)

The compound Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (CAS No. 2097996-89-7) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This molecule features a unique combination of a 1,2,3-triazole ring, a formyl group, and a tert-butyl carbamate moiety, making it a versatile intermediate for the development of novel therapeutics and bioactive molecules. Its structural complexity and functional diversity align with the growing demand for click chemistry derivatives and heterocyclic compounds in drug discovery.

In recent years, the 1,2,3-triazole scaffold has become a cornerstone in modern drug design due to its stability, hydrogen-bonding capacity, and metabolic resistance. The incorporation of a formyl group in this compound further enhances its reactivity, enabling it to participate in condensation reactions, reductive amination, and other key transformations. Researchers are particularly interested in its potential applications for PROTACs (Proteolysis Targeting Chimeras), a cutting-edge technology in targeted protein degradation. This aligns with the current trend of exploring small molecule degraders as a therapeutic strategy for previously "undruggable" targets.

The tert-butyl carbamate (Boc) protecting group in this molecule is another critical feature, offering stability under various synthetic conditions while allowing for selective deprotection when needed. This property makes Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate a valuable building block for peptide synthesis and combinatorial chemistry. Its compatibility with solid-phase synthesis techniques has also been explored, addressing the pharmaceutical industry's need for efficient and scalable synthetic routes.

From a synthetic perspective, this compound exemplifies the convergence of click chemistry and traditional organic synthesis. The 1,2,3-triazole ring is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its efficiency and selectivity. This methodology has become a staple in bioconjugation and chemical biology, areas that are currently experiencing exponential growth due to advancements in antibody-drug conjugates (ADCs) and fluorescent probes. The presence of the formyl group opens additional possibilities for post-modification, making it a sought-after intermediate for creating diverse molecular libraries.

In the context of drug discovery, this compound's structural features address several contemporary challenges. The 1,2,3-triazole moiety is known to improve pharmacokinetic properties, such as metabolic stability and solubility, which are critical factors in the development of orally bioavailable drugs. Moreover, the formyl group serves as a handle for further derivatization, enabling the rapid assembly of complex molecules through reactions like reductive amination or Wittig reactions. These attributes make it particularly relevant for researchers working on kinase inhibitors or GPCR modulators, two major target classes in modern pharmacology.

The compound's utility extends beyond pharmaceuticals into materials science, where its ability to form stable linkages is exploited in polymer chemistry and surface functionalization. The 1,2,3-triazole ring's robust nature under physiological conditions makes it attractive for creating biocompatible materials and drug delivery systems. Recent studies have highlighted its potential in designing smart hydrogels and responsive nanomaterials, areas that are gaining traction due to their applications in regenerative medicine and controlled release formulations.

Quality control and characterization of Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate typically involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and structural integrity, which are paramount for research applications. The growing emphasis on quality by design (QbD) principles in chemical manufacturing further underscores the importance of such rigorous characterization protocols.

As the scientific community continues to explore innovative therapeutic modalities, compounds like Tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate will remain at the forefront of chemical innovation. Its multifaceted reactivity and structural features position it as a key player in addressing current challenges in precision medicine and personalized therapeutics. With ongoing research into its applications and derivatives, this compound exemplifies how strategic molecular design can yield tools that push the boundaries of scientific discovery.

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